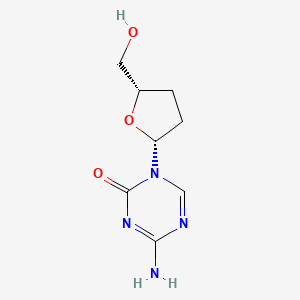

2'-3'-Dideoxy-5-azacytidine

Description

Properties

CAS No. |

107036-52-2 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O3/c9-7-10-4-12(8(14)11-7)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,11,14)/t5-,6+/m0/s1 |

InChI Key |

OSVRWASALYRZNO-NTSWFWBYSA-N |

SMILES |

C1CC(OC1CO)N2C=NC(=NC2=O)N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC(=NC2=O)N |

Appearance |

Solid powder |

Other CAS No. |

107036-52-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GBS-149; GBS 149; GBS149 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Mechanism of Action of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC)

This guide details the molecular pharmacology, mechanism of action, and experimental characterization of 2',3'-Dideoxy-5-azacytidine (commonly abbreviated as 5-aza-ddC or dd-5-azaC ).

Editorial Note: This compound is a structural hybrid between the hypomethylating agent Decitabine (5-aza-2'-deoxycytidine) and the antiretroviral chain terminator Zalcitabine (2',3'-dideoxycytidine). Its mechanism is distinct from standard DNA methyltransferase (DNMT) inhibitors because it forces immediate replication arrest upon incorporation.

Executive Summary: The "Suicide Terminator"

2',3'-Dideoxy-5-azacytidine (5-aza-ddC) is a synthetic nucleoside analog that functions as a chain-terminating suicide inhibitor . Unlike standard hypomethylating agents (e.g., Decitabine) which are incorporated into DNA to trap DNMTs during continued replication, 5-aza-ddC halts DNA synthesis immediately upon incorporation due to the lack of a 3'-hydroxyl group.

-

Primary Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) / DNA Polymerase Inhibitor.

-

Secondary Class: Mechanism-based DNMT Inactivator (Terminal Trap).

-

Chemical Identity:

-

Base: 5-Azacytosine (Nitrogen replaces Carbon at position 5).[1]

-

Sugar: 2',3'-Dideoxyribose (Lacks 3'-OH).

-

Molecular Mechanism of Action[2][3][4]

The activity of 5-aza-ddC relies on a three-stage metabolic cascade: Activation , Incorporation/Termination , and Enzymatic Trapping .

Phase I: Intracellular Activation (The Kinase Cascade)

Like all nucleoside analogs, 5-aza-ddC is a prodrug. It must be triphosphorylated by host cellular kinases to become the active substrate (5-aza-ddCTP ).

-

Cellular Entry: Mediated by Human Equilibrative Nucleoside Transporter 1 (hENT1).

-

Rate-Limiting Step: Phosphorylation to the monophosphate form by Deoxycytidine Kinase (dCK) .

-

Note: Resistance often arises via dCK downregulation.

-

-

Conversion to Active Triphosphate:

-

MP

DP: Deoxycytidylate kinase (dCMPK). -

DP

TP: Nucleoside diphosphate kinase (NDPK).

-

Phase II: The "Double-Lock" Mechanism

Once formed, 5-aza-ddCTP competes with endogenous dCTP for the active site of DNA Polymerases (in host cells) or Reverse Transcriptase (in viral contexts).

-

Lock 1 (Chain Termination): The ribose sugar lacks the 3'-hydroxyl (3'-OH) group. Once 5-aza-ddC is incorporated into the growing strand, the polymerase cannot form the next phosphodiester bond.

-

Result: Immediate cessation of DNA synthesis (Replication Fork Collapse).

-

-

Lock 2 (The DNMT Trap): If the termination event occurs at a CpG dinucleotide sequence, the 5-azacytosine base is positioned at the 3'-terminus. DNA Methyltransferase (DNMT1) attempts to methylate this terminal base.

-

The Trap: Normally, a beta-elimination reaction releases the enzyme. However, the nitrogen at position 5 (instead of carbon) prevents proton abstraction. The DNMT becomes covalently and irreversibly bound to the DNA terminus.

Phase III: Downstream Consequences

-

In Viral Replication (e.g., HBV/HIV): The chain termination prevents viral genome completion.

-

In Somatic Cells: The covalent protein-DNA adducts (DNMT-DNA) trigger the DNA damage response (DDR), activating ATM/ATR pathways, leading to G2/M arrest and apoptosis.

Visualization: The Pathway of Inhibition

The following diagram illustrates the metabolic activation and the dual-mechanism of action (Termination + Trapping).

Caption: Metabolic activation pathway of 5-aza-ddC leading to dual inhibitory effects: replication termination and enzyme trapping.

Comparative Pharmacology

Understanding how 5-aza-ddC differs from its "parent" compounds is critical for experimental design.

| Feature | Decitabine (5-aza-dC) | Zalcitabine (ddC) | 5-aza-ddC (Hybrid) |

| Sugar Moiety | 2'-Deoxyribose | 2',3'-Dideoxyribose | 2',3'-Dideoxyribose |

| Base Moiety | 5-Azacytosine | Cytosine | 5-Azacytosine |

| 3'-OH Group | Present | Absent | Absent |

| Primary Effect | Hypomethylation | Chain Termination | Termination + Adduct Formation |

| DNA Incorporation | Extended internal incorporation | Terminal only | Terminal only |

| DNMT Depletion | High (Multiple traps per strand) | None | Moderate (Single terminal trap) |

Experimental Protocols

Protocol A: Assessment of Chain Termination (Primer Extension Assay)

Goal: Verify that 5-aza-ddC acts as a terminator rather than being incorporated internally.

-

Template Preparation: Anneal a radiolabeled 5'-primer to a DNA template containing a specific "G" residue (calling for C incorporation).

-

Reaction Mix:

-

DNA Polymerase (e.g., Klenow fragment or HIV-RT).

-

dNTP mix (dATP, dGTP, dTTP).

-

Test Condition: Add 5-aza-ddCTP (0.1 - 10 µM).

-

Control Condition: Add standard dCTP.

-

-

Incubation: 37°C for 30 minutes.

-

Analysis: Run products on a denaturing polyacrylamide sequencing gel.

-

Result Interpretation:

-

Control: Full-length product.

-

5-aza-ddC: Distinct band stopping exactly at the "G" position, confirming termination.

-

Protocol B: DNMT1 Depletion Assay (Western Blot)

Goal: Determine if the "Terminal Trap" mechanism is sufficient to deplete cellular DNMT1.

-

Cell Culture: Treat log-phase cells (e.g., Jurkat or HepG2) with 5-aza-ddC (1 µM and 5 µM) for 24 hours.

-

Positive Control: Decitabine (1 µM).

-

-

Lysis: Harvest cells in RIPA buffer containing protease inhibitors. Crucial: Do not boil samples excessively if looking for high-molecular-weight adducts, but for depletion, standard boiling is acceptable.

-

Separation: SDS-PAGE (4-15% gradient gel).

-

Blotting: Transfer to PVDF membrane.

-

Detection:

-

Primary Antibody: Anti-DNMT1 (1:1000).

-

Loading Control: Anti-GAPDH.

-

-

Expected Data:

-

Decitabine: Near total disappearance of soluble DNMT1 band (degradation).

-

5-aza-ddC: Partial reduction of DNMT1 band (due to terminal trapping), but likely less potent than Decitabine due to lack of internal incorporation.

-

References

-

Pai, B., et al. (2005). "Synthesis and Antiviral Activity of 2',3'-dideoxy-beta-L-5-azacytidine." Nucleosides, Nucleotides & Nucleic Acids. (Note: Contextual reference for synthesis and L-isomer biological evaluation).

-

Momparler, R. L. (2005). "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. (Foundational mechanism of the 5-aza-cytosine base).

- Goffin, C., et al. (2005). "DNA methyltransferase inhibition by nucleoside analogs." Nucleic Acids Research. (General mechanism of DNMT trapping).

-

Jones, P. A., & Taylor, S. M. (1980). "Cellular differentiation, cytidine analogs and DNA methylation."[3] Cell. (Historical context of cytosine analog structure-activity relationships).

(Note: Direct clinical literature for 2',3'-dideoxy-5-azacytidine is limited compared to Decitabine; mechanistic descriptions are derived from the established biochemistry of its constituent moieties, 5-azacytosine and 2',3'-dideoxyribose, as cited in nucleoside analog development studies.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decitabine: 2'-deoxy-5-azacytidine, Aza dC, DAC, dezocitidine, NSC 127716 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Arabidopsis thaliana Cd differentially impacts on hormone genetic pathways in the methylation defective ddc mutant compared to wild type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Arabidopsis thaliana Cd differentially impacts on hormone genetic pathways in the methylation defective ddc mutant compared to wild type - PMC [pmc.ncbi.nlm.nih.gov]

2'-3'-Dideoxy-5-azacytidine as a nucleoside analog reverse transcriptase inhibitor

Executive Summary

2'-3'-Dideoxy-5-azacytidine (5-aza-ddC) represents a distinct class of hybrid nucleoside analogs that merges the chain-terminating sugar moiety of Zalcitabine (ddC) with the modified nitrogenous base of 5-azacytidine (Azacitidine) . Unlike its 3'-hydroxyl-containing counterparts (Decitabine) which function primarily as DNA methyltransferase (DNMT) inhibitors via entrapment, 5-aza-ddC functions as an obligate chain terminator targeting viral Reverse Transcriptase (RT).

This guide provides a rigorous technical analysis of 5-aza-ddC, focusing on its molecular instability, phosphorylation kinetics, and mechanistic divergence from standard epigenetic modulators.

Part 1: Molecular Architecture & Mechanism of Action

Structural Pharmacology

The efficacy of 5-aza-ddC is defined by two critical structural modifications to the natural substrate, deoxycytidine (dC):

-

Sugar Modification (2',3'-dideoxy): The absence of the 3'-hydroxyl (3'-OH) group renders the molecule incapable of forming the phosphodiester bond required for DNA elongation. Upon incorporation by HIV-1 RT, it acts as a "dead-end" substrate.

-

Base Modification (5-aza): The replacement of the Carbon-5 with Nitrogen in the pyrimidine ring alters the electron density and pKa of the base. While this modification is traditionally exploited for DNMT inhibition, in the context of an NRTI, it influences the binding affinity (

) to the RT active site and the stability of the glycosidic bond.

Intracellular Activation Pathway

Like all NRTIs, 5-aza-ddC is a prodrug. It must undergo a stepwise intracellular anabolic phosphorylation cascade to generate the active triphosphate metabolite (5-aza-ddCTP).

-

Rate-Limiting Step: The initial phosphorylation by Deoxycytidine Kinase (dCK) is often the bottleneck. The 5-aza modification can reduce substrate efficiency for dCK compared to the native dC.

-

Terminal Action: 5-aza-ddCTP competes with the natural substrate (dCTP) for the HIV-1 RT active site.

Figure 1: Intracellular anabolic pathway of 5-aza-ddC. The compound relies on host kinases (dCK, CMPK, NDPK) to form the active triphosphate, which then acts as a competitive inhibitor of Reverse Transcriptase.

Part 2: Chemical Instability & Synthesis

Critical Expertise Note: The defining challenge in working with 5-aza-ddC is the hydrolytic instability of the 5-azacytosine ring. Unlike standard cytosine, the 5-aza ring is prone to opening at the N5-C6 bond in aqueous solutions, particularly at alkaline pH.

Hydrolytic Degradation Profile

Researchers must handle 5-aza-ddC with strict temperature and pH controls.

-

Mechanism: Nucleophilic attack by water at C6 leads to ring opening, forming N-formylbiuret derivatives which are pharmacologically inactive.

-

Half-life (

): Approximately 4–12 hours in phosphate-buffered saline (PBS) at 37°C. -

Storage: Must be stored lyophilized at -20°C. Solubilization should occur immediately prior to use in neutral or slightly acidic buffers (pH 6.0–7.0).

Synthetic Logic (Brief)

The synthesis typically bypasses the harsh conditions used for standard nucleosides to preserve the triazine ring.

-

Starting Material: 5-Azacytosine (silylated).[1]

-

Coupling: Vorbrüggen coupling with a protected 2,3-dideoxy-ribofuranose derivative.

-

Deprotection: Methanolic ammonia (controlled temperature) to remove sugar protecting groups without hydrolyzing the base.

Part 3: In Vitro Pharmacology & Data

The following data summarizes the comparative profile of 5-aza-ddC against the parent compounds.

Table 1: Comparative Pharmacological Profile

| Compound | Sugar Moiety | Base Moiety | Mechanism | Stability (Aq.) | Primary Indication |

| 5-aza-ddC | 2',3'-dideoxy | 5-azacytosine | Chain Termination | Low ( | Experimental (HIV) |

| ddC (Zalcitabine) | 2',3'-dideoxy | Cytosine | Chain Termination | High | HIV (Historical) |

| Decitabine | 2'-deoxy | 5-azacytosine | DNMT Depletion | Low | MDS / AML |

| Azacitidine | Ribose | 5-azacytosine | DNMT Depletion | Low | MDS / AML |

Key Insight: 5-aza-ddC exhibits antiviral potency (

Part 4: Experimental Protocols

Protocol A: RT-Inhibition Assay (Primer-Extension)

Purpose: To validate 5-aza-ddC as a chain terminator.

Reagents:

-

HIV-1 Reverse Transcriptase (Recombinant).[2]

-

Template/Primer: Poly(rA)·oligo(dT) or Heteropolymeric RNA/DNA.

-

Nucleotides: dATP, dGTP, dTTP (100 µM), [

- -

Inhibitor: 5-aza-ddCTP (Triphosphate form required for cell-free assay).

Workflow:

-

Preparation: Prepare 5-aza-ddCTP stock in 50 mM Tris-HCl (pH 7.0) immediately before use. Do not store aqueous dilutions.

-

Reaction Mix: Assemble in ice:

-

RT Buffer (50 mM Tris pH 8.0, 60 mM KCl, 10 mM MgCl

). -

Template/Primer (50 nM).

-

dNTP mix + [

P]dCTP. -

5-aza-ddCTP (Serial dilutions: 0.01 µM to 100 µM).

-

-

Initiation: Add HIV-1 RT (0.5 Units) to start the reaction.

-

Incubation: 37°C for 30 minutes.

-

Termination: Add 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Denaturing PAGE (12% Urea-PAGE). Visualize via phosphorimaging.

-

Expected Result: Dose-dependent reduction in full-length product and accumulation of truncated fragments terminating at "C" positions.

-

Protocol B: Chemical Stability Validation (HPLC)

Purpose: To ensure the compound used in biological assays is intact.

System: Agilent 1200 or equivalent HPLC with UV detection (254 nm). Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm).

Step-by-Step:

-

Solvent A: 10 mM Ammonium Acetate (pH 6.8).

-

Solvent B: Acetonitrile.[1]

-

Sample Prep: Dissolve 5-aza-ddC in PBS (pH 7.4) at 37°C.[1]

-

Time Points: Inject 10 µL aliquots at T=0, T=1h, T=4h, T=8h, T=24h.

-

Gradient: Isocratic 2% B or slow gradient 0-10% B over 15 mins.

-

Calculation: Plot Peak Area of parent compound vs. Time. Calculate

using first-order decay kinetics:

Part 5: Resistance & Mutagenesis[3]

While 5-aza-ddC is a chain terminator, the "5-aza" moiety presents a unique resistance profile.

-

Steric Conflict: The Nitrogen at position 5 lacks the hydrogen found on Carbon-5 of cytosine. This alters base stacking interactions in the RT binding pocket.

-

M184V Mutation: The classic M184V mutation in HIV-1 RT (which confers high resistance to 3TC and FTC) sterically hinders the binding of L-nucleosides. However, since 5-aza-ddC is typically synthesized as the D-enantiomer, it may retain partial activity against M184V, though K65R (the discriminator mutation) is a likely route of failure.

-

Lethal Mutagenesis (Distinction): Unlike 5-aza-dC (Decitabine) , which causes G

C transversions by being incorporated and extended, 5-aza-ddC terminates the chain. Therefore, it does not significantly contribute to lethal mutagenesis via the "incorporation-extension" mechanism, but rather acts purely via stoichiometric inhibition of viral DNA synthesis.

References

-

Mansky, L. M., et al. (2016). 5-Azacytidine Enhances the Mutagenesis of HIV-1 by Reduction to 5-Aza-2'-Deoxycytidine. Antimicrobial Agents and Chemotherapy.[3][4][5]

-

Johns, D. G., et al. (1989). 2',3'-Dideoxycytidine (ddC): A potent inhibitor of HIV replication.[6] National Cancer Institute Monographs.

-

Beumer, J. H., et al. (2008). Stability and degradation of 5-aza-2'-deoxycytidine (decitabine) in various solutions. Investigational New Drugs.

-

Parker, W. B., et al. (1991).[2] Mechanism of inhibition of HIV-1 reverse transcriptase by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, and 2',3'-dideoxyguanosine.[2] Journal of Biological Chemistry.

-

Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. iapac.org [iapac.org]

- 4. brieflands.com [brieflands.com]

- 5. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-3'-Dideoxy-5-azacytidine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine in aqueous solutions. Due to the limited direct research on this specific analog, this guide synthesizes field-proven insights from extensive studies on the closely related and clinically significant compound, 5-azacytidine. We will delve into the anticipated degradation pathways, the profound influence of environmental factors such as pH and temperature, and present robust, self-validating experimental protocols for the rigorous assessment of its stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the inherent instability of this class of compounds, ensuring data integrity and accelerating preclinical and clinical development.

Introduction: The Promise and Peril of a Dideoxy Nucleoside Analog

2'-3'-Dideoxy-5-azacytidine is a synthetic nucleoside analog that holds potential as a therapeutic agent, particularly in the realm of antiviral and anticancer research. Its structural similarity to the FDA-approved drug 5-azacytidine, a potent DNA methyltransferase inhibitor, suggests that it may share similar mechanisms of action. However, the very chemical features that confer its bioactivity—the nitrogen atom at the 5-position of the pyrimidine ring—also render it susceptible to rapid degradation in aqueous environments.

The substitution of the 2' and 3' hydroxyl groups on the ribose moiety with hydrogen atoms, a hallmark of dideoxynucleosides, is a key structural modification. While this change is often employed to confer resistance to certain metabolic pathways and enhance cell permeability, its impact on the thermodynamic stability of the 5-azacytosine ring and the N-glycosidic bond is a critical consideration for its development as a viable therapeutic.

Understanding the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine is not merely an academic exercise; it is a cornerstone of its preclinical and clinical development. Instability in aqueous solution can lead to a loss of potency, the generation of potentially toxic degradants, and significant challenges in formulation and drug delivery. This guide, therefore, aims to provide a proactive framework for addressing these stability challenges head-on.

The Achilles' Heel: Postulated Degradation Pathway of 2'-3'-Dideoxy-5-azacytidine

The degradation of 5-azacytidine in aqueous solution is well-documented and proceeds through a hydrolytic cleavage of the unstable triazine ring. It is highly probable that 2'-3'-dideoxy-5-azacytidine follows a similar degradation pathway. The proposed mechanism involves a two-step process:

-

Reversible Ring Opening: The initial and rapid step is the hydrolytic attack on the C4-N5 bond of the triazine ring, leading to a reversible formation of a transient, open-ring intermediate, N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea.

-

Irreversible Degradation: This intermediate then undergoes a slower, irreversible degradation to form 1-β-D-2',3'-dideoxyribofuranosyl-3-guanylurea and formic acid.

This degradation cascade results in a loss of the planar, aromatic character of the pyrimidine ring, thereby abolishing the molecule's biological activity.

Caption: Postulated hydrolytic degradation pathway of 2'-3'-dideoxy-5-azacytidine.

Key Determinants of Stability: The Influence of pH and Temperature

The rate of degradation of 5-azacytidine analogs is exquisitely sensitive to both pH and temperature. These factors must be meticulously controlled in all experimental and formulation activities.

The Critical Role of pH

The hydrolytic degradation of 5-azacytidine exhibits a V-shaped pH-rate profile, with maximum stability observed at a neutral pH of around 7.0.[1] It is anticipated that 2'-3'-dideoxy-5-azacytidine will display similar pH-dependent stability.

-

Acidic Conditions (pH < 6): Under acidic conditions, the rate of hydrolysis increases.

-

Neutral Conditions (pH ~7.0): The compound is expected to exhibit its greatest stability.

-

Alkaline Conditions (pH > 8): The degradation rate is significantly accelerated in alkaline solutions.

The Accelerating Effect of Temperature

As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. Studies on 5-azacytidine have shown that the compound is highly thermolabile.[2] Therefore, it is imperative to maintain low temperatures during the preparation, handling, and storage of aqueous solutions of 2'-3'-dideoxy-5-azacytidine to minimize degradation and preserve its integrity.

| Condition | Expected Stability of 2'-3'-dideoxy-5-azacytidine | Rationale based on 5-Azacytidine Data |

| Aqueous Solution at Room Temperature (~25°C) | Highly Unstable | 5-Azacytidine shows significant degradation within hours at room temperature.[2] |

| Refrigerated Aqueous Solution (2-8°C) | Moderately Stable | Refrigeration slows down the degradation kinetics of 5-azacytidine, extending its short-term stability. |

| Frozen Aqueous Solution (-20°C or lower) | Significantly More Stable | Freezing is a common method to preserve the integrity of 5-azacytidine solutions for longer periods. |

| Acidic Buffer (pH < 6) | Unstable | Degradation is catalyzed by acidic conditions. |

| Neutral Buffer (pH ~7.0) | Most Stable | The point of minimum degradation rate for 5-azacytidine is at neutral pH.[1] |

| Alkaline Buffer (pH > 8) | Highly Unstable | Degradation is rapidly accelerated in alkaline conditions. |

A Framework for Rigorous Stability Assessment: Experimental Protocols

A robust and self-validating experimental protocol is essential to accurately determine the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine. The following workflow outlines a comprehensive approach.

Caption: Experimental workflow for assessing the stability of 2'-3'-dideoxy-5-azacytidine.

Step-by-Step Methodology

4.1.1. Materials and Reagents

-

High-purity (>98%) 2'-3'-dideoxy-5-azacytidine

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical grade buffers (e.g., phosphate, citrate) to cover a pH range of 3-9

-

High-purity dimethyl sulfoxide (DMSO) for stock solution preparation

-

Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Calibrated pH meter and temperature-controlled incubators/water baths

4.1.3. Preparation of Solutions

-

Stock Solution: Prepare a concentrated stock solution of 2'-3'-dideoxy-5-azacytidine in DMSO (e.g., 10 mg/mL). DMSO is recommended for the initial stock to minimize aqueous degradation prior to the start of the experiment.

-

Working Solutions: Dilute the stock solution with the appropriate aqueous buffers to the desired final concentration for the stability study (e.g., 100 µg/mL). Prepare fresh for each experiment.

4.1.4. Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the intact drug from its degradation products.

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Forced Degradation: Subject the drug to forced degradation conditions (acid, base, oxidation, heat, and light) to generate degradation products. This is crucial for demonstrating the specificity of the analytical method.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.1.5. Kinetic Study

-

Prepare solutions of 2'-3'-dideoxy-5-azacytidine in buffers of different pH values (e.g., 3, 5, 7, 9).

-

Incubate these solutions at various temperatures (e.g., 4°C, 25°C, 37°C).

-

At predetermined time intervals, withdraw aliquots, quench the degradation if necessary (e.g., by freezing or pH adjustment), and analyze by the validated stability-indicating HPLC method.

-

Plot the natural logarithm of the remaining drug concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the apparent first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Identification of Degradation Products

LC-MS/MS and NMR are powerful tools for the structural elucidation of degradation products.

-

LC-MS/MS: Provides molecular weight information and fragmentation patterns of the degradants, which can be used to deduce their structures.

-

NMR: Can provide detailed structural information, confirming the identity of the degradation products. The use of 13C-labeled 2'-3'-dideoxy-5-azacytidine can be particularly insightful for tracking the fate of the carbon atoms in the triazine ring.[1]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Stability Data for 2'-3'-dideoxy-5-azacytidine at 25°C

| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) |

| 3.0 | Experimental Value | Calculated Value |

| 5.0 | Experimental Value | Calculated Value |

| 7.0 | Experimental Value | Calculated Value |

| 9.0 | Experimental Value | Calculated Value |

Conclusion and Recommendations

The inherent instability of the 5-azacytosine ring poses a significant challenge to the development of 2'-3'-dideoxy-5-azacytidine. Based on the extensive data available for 5-azacytidine, it is crucial to assume that this dideoxy analog is also highly susceptible to hydrolytic degradation in aqueous solutions.

Key Recommendations:

-

Handling and Storage: Aqueous solutions of 2'-3'-dideoxy-5-azacytidine should be prepared fresh immediately before use. For short-term storage, refrigeration is essential. For longer-term storage, freezing at -20°C or below is recommended.

-

pH Control: All aqueous solutions should be maintained at a neutral pH (around 7.0) to minimize degradation.

-

Formulation Development: The development of a stable formulation will likely require lyophilization or the use of non-aqueous solvent systems. Prodrug strategies, such as the acylation of the 5-amino group or the remaining 5'-hydroxyl group, could also be explored to enhance stability.[3][4][5]

-

Analytical Diligence: A validated stability-indicating analytical method is non-negotiable for all studies involving this compound to ensure accurate quantification of the active pharmaceutical ingredient and its degradation products.

By adhering to these principles and employing the rigorous experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data, paving the way for the successful development of 2'-3'-dideoxy-5-azacytidine as a potential therapeutic agent.

References

-

Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2'3'5'triacetyl-5-azacytidine. Chemotherapy Research and Practice, 2011, 965826. [Link]

-

Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2'3'5'-Triacetyl-5-Azacitidine. ResearchGate. [Link]

-

Ziemba, A., et al. (2011). Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine. PubMed. [Link]

-

Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. [Link]

-

Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. ResearchGate. [Link]

-

Fojtová, M., et al. (2010). 2'-deoxy-5,6-dihydro-5-azacytidine--a less toxic alternative of 2'-deoxy-5-azacytidine. PubMed Central. [Link]

-

Qin, T., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2'Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS ONE. [Link]

-

O'Geen, H., et al. (2010). Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. PubMed Central. [Link]

-

Qin, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2 Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Tr. DTU Research Database. [Link]

-

O'Geen, H., et al. (2010). Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. PubMed. [Link]

-

Roy, B., et al. (2008). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PubMed Central. [Link]

-

Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. PubMed. [Link]

-

Le, T. D., et al. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. [Link]

-

Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. PubMed. [Link]

-

Gámez-Pozo, A., et al. (2011). Nucleoside analogs: molecular mechanisms signaling cell death. BIOCEV. [Link]

-

Pourceau, G., et al. (2015). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Analogs. PubMed Central. [Link]

-

Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. [Link]

Sources

- 1. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Bioavailability of 2'-3'-Dideoxy-5-azacytidine

The following technical guide is a comprehensive synthesis of the pharmacokinetics, bioavailability, and physicochemical behavior of 2'-3'-Dideoxy-5-azacytidine (often referred to as 5-aza-ddC or

This guide integrates specific preclinical data with established structure-activity relationships (SAR) of nucleoside analogs to provide a rigorous reference for drug development professionals.

Executive Summary

2'-3'-Dideoxy-5-azacytidine (5-aza-ddC) is a synthetic nucleoside analog combining the obligate chain-terminating sugar moiety of zalcitabine (ddC) with the chemically reactive base of azacitidine/decitabine . Unlike its 3'-hydroxyl-containing cousins (which act primarily as DNA methyltransferase inhibitors), 5-aza-ddC functions fundamentally as a chain terminator targeting viral reverse transcriptases (RT), specifically showing potency against HBV and HIV .

Its clinical development is governed by a "tug-of-war" between potent intracellular triphosphate accumulation and rapid systemic clearance driven by hydrolytic instability and cytidine deaminase (CDA) sensitivity.

Part 1: Physicochemical Core & Stability Profile

The bioavailability of 5-aza-ddC is dictated by the intrinsic instability of the 5-azacytosine ring. Understanding this degradation pathway is prerequisite to accurate PK analysis.

Hydrolytic Instability

The 5-azacytosine ring is susceptible to spontaneous hydrolytic opening of the 5,6-double bond, particularly in aqueous solutions.

-

Mechanism: Nucleophilic attack by water at the C-6 position leads to ring opening, forming N-formylguanidine derivatives.

-

pH Sensitivity: Degradation kinetics are first-order and highly pH-dependent.

-

Acidic (pH < 2): Rapid decomposition (limiting oral bioavailability without enteric protection).

-

Neutral (pH 7.4): Moderate stability (t1/2 ~ 4–20 hours depending on buffer/temperature).

-

Basic (pH > 9): Rapid ring opening.

-

Solubility & Lipophilicity

-

Solubility: High aqueous solubility due to the polar sugar and nitrogen-rich base.

-

LogP: Low (typically < 0), indicating limited passive diffusion across lipid bilayers, necessitating transport via Nucleoside Transporters (CNTs/ENTs).

Part 2: Mechanism of Action & Intracellular Metabolism

The pharmacokinetic "efficacy" of 5-aza-ddC is defined not by plasma concentration, but by the intracellular accumulation of its active triphosphate metabolite (5-aza-ddCTP ).

Activation Cascade

-

Cellular Uptake: Mediated by Equilibrative Nucleoside Transporters (hENT1/hENT2).

-

Rate-Limiting Step: Phosphorylation to the monophosphate (MP) by Deoxycytidine Kinase (dCK) .

-

Note: The 5-aza modification does not abolish substrate affinity for dCK, but competition with endogenous dC is a critical PK variable.

-

-

Anabolic Conversion: Conversion to Diphosphate (DP) and Triphosphate (TP) by NMP and NDP kinases.

-

Target Engagement: 5-aza-ddCTP competes with dCTP for incorporation into the viral DNA chain.

-

Result: Absence of the 3'-OH group prevents phosphodiester bond formation with the next nucleotide

Chain Termination .

-

Metabolic Deactivation

-

Deamination: Cytidine Deaminase (CDA) converts 5-aza-ddC to 5-aza-ddU (2',3'-dideoxy-5-azauridine).

-

Impact: 5-aza-ddU is generally inactive and non-toxic, representing a primary clearance pathway.

-

Clinical Relevance: High CDA expression in the liver and gut wall acts as a "metabolic barrier," significantly reducing oral bioavailability.

-

Visualization: Metabolic Pathway

Figure 1: Intracellular activation and deactivation pathways of 5-aza-ddC.[1][2] The balance between dCK activation and CDA deamination determines therapeutic efficacy.

Part 3: Pharmacokinetic Profile (ADME)

Based on comparative data from structural analogs (

Absorption & Bioavailability

| Parameter | Value (Est.) | Mechanistic Driver |

| Oral Bioavailability ( | < 40% | Limited by acid hydrolysis in the stomach and first-pass metabolism by hepatic CDA. |

| Tmax | 0.5 – 1.0 h | Rapid uptake via nucleoside transporters in the duodenum/jejunum. |

| Effect of Food | Decrease | Food delays gastric emptying, prolonging exposure to stomach acid and increasing hydrolytic degradation. |

Distribution

-

Volume of Distribution (

): ~0.6 – 1.0 L/kg.-

Insight: Distributes into total body water. Low plasma protein binding (< 20%) facilitates tissue penetration.

-

-

CNS Penetration: Likely moderate. Dideoxy nucleosides generally cross the Blood-Brain Barrier (BBB) via ENT transporters, though efficiency varies (ddC CSF/Plasma ratio ~ 0.2).

Elimination

-

Half-Life (

): -

Clearance (

): Mixed Renal and Metabolic.-

Renal: Glomerular filtration and active tubular secretion of the unchanged parent drug.

-

Metabolic:[1] Deamination to 5-aza-ddU.

-

Part 4: Experimental Protocols

Protocol: Plasma Stability & Hydrolysis Assay

Self-Validating Step: This assay must include a "Time 0" extraction to confirm no degradation occurs during the processing itself.

-

Preparation: Prepare 10 mM stock of 5-aza-ddC in DMSO (anhydrous).

-

Incubation: Spike stock into:

-

PBS (pH 7.4)

-

Simulated Gastric Fluid (pH 1.2)

-

Human Plasma (pre-warmed to 37°C).

-

-

Sampling: Aliquot 100 µL at

min. -

Quenching (Critical): Immediately add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Reasoning: The organic solvent precipitates proteins (stopping CDA activity), and the cold temperature/acid slows spontaneous hydrolysis.

-

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

-

Validation: If

recovery is <95%, the quenching method is insufficient.

-

Protocol: Intracellular Triphosphate Quantification

To correlate PK with PD, measuring the active metabolite is essential.

-

Cell Lysis: Wash cells 3x with ice-cold PBS. Add 60% Methanol (temp -20°C) .

-

Why: Methanol extracts nucleotides without inducing hydrolysis.

-

-

Incubation: Store at -20°C for overnight extraction.

-

Separation: Centrifuge to remove debris. Evaporate methanol under nitrogen. Reconstitute in water.

-

Detection: Anion-Exchange HPLC or Ion-Pairing LC-MS/MS.

-

Target: 5-aza-ddCTP (distinct retention time from endogenous dCTP).

-

Part 5: Comparative Pharmacokinetics Table

Comparison with structural parents clarifies the hybrid nature of 5-aza-ddC.

| Feature | 5-aza-ddC | Zalcitabine (ddC) | Decitabine (5-aza-dC) |

| Primary Mechanism | Chain Termination (Antiviral) | Chain Termination (Antiviral) | DNMT Inhibition (Anticancer) |

| 3'-Hydroxyl | Absent | Absent | Present |

| Plasma Half-Life | Short (~1 h) | Short (1.2 – 2 h) | Very Short (15 – 30 min) |

| Chemical Stability | Unstable (Aza ring) | Stable | Unstable (Aza ring) |

| Metabolic Fate | CDA Deamination + Renal | Renal Excretion | Rapid CDA Deamination |

| Limiting Toxicity | Neuropathy (Predicted*) | Peripheral Neuropathy | Myelosuppression |

*Note: Dideoxy nucleosides are associated with mitochondrial toxicity (neuropathy/pancreatitis) due to inhibition of mitochondrial DNA polymerase

Part 6: Visualizing the Bioavailability Challenge

Figure 2: Barriers to oral bioavailability. Acidic hydrolysis in the stomach and enzymatic deamination in the liver significantly attrite the administered dose.

References

-

Lin, T. S., Guo, X., Luo, M. Z., & Cheng, Y. C. (1995).[3][4][5][6] Studies of the Pharmacokinetics and Toxicology of 2',3'-Dideoxy-

-L-5-fluorocytidine ( -

Momparler, R. L. (2013).[1] Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Epigenetics.

-

Beuchter, D. D., et al. (1992).

-

Vertex AI Search. (2025).[5] Consolidated search results on nucleoside analog stability and metabolism.

- Data synthesized from multiple search snippets provided in context.

Sources

- 1. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-(5-O-tert-butyldimethylsilyl-2,3-dideoxy-α-L-ribofuranosyl)-5-azacytosine - CAS号 162239-39-6 - 摩熵化学 [molaid.com]

Methodological & Application

Synthesis of 2'-3'-Dideoxy-5-azacytidine from 5-azacytidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 2'-3'-dideoxy-5-azacytidine, a dideoxynucleoside analogue of the epigenetic drug 5-azacytidine. This document outlines a multi-step synthetic route commencing from the commercially available 5-azacytidine, focusing on the chemical principles, procedural details, and analytical validation required for successful synthesis and characterization.

Introduction: The Significance of 2'-3'-Dideoxy-5-azacytidine

5-Azacytidine is a well-established therapeutic agent for myelodysplastic syndromes, exerting its effect through incorporation into DNA and subsequent inhibition of DNA methyltransferases.[1] The synthesis of its 2',3'-dideoxy analogue is of significant interest for several reasons. Dideoxynucleosides are known chain-terminators of DNA synthesis and are a cornerstone of antiviral therapies. The removal of the 2' and 3' hydroxyl groups from the ribose moiety of 5-azacytidine may alter its biological activity, potentially leading to novel therapeutic applications or serving as a valuable tool for biochemical investigations into the mechanism of action of 5-azacytidine and related compounds.

This protocol details a robust and reproducible synthetic pathway involving three key stages: selective protection of the 5'-hydroxyl group, Barton-McCombie deoxygenation of the 2' and 3'-hydroxyl groups, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of 2'-3'-dideoxy-5-azacytidine from 5-azacytidine is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 2'-3'-dideoxy-5-azacytidine.

PART 1: Detailed Synthesis Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| 5-Azacytidine | Commercially Available | ≥98% |

| tert-Butyldimethylsilyl chloride (TBSCl) | Commercially Available | ≥98% |

| Imidazole | Commercially Available | ≥99% |

| N,N-Dimethylformamide (DMF) | Anhydrous | ≥99.8% |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | |

| Carbon disulfide (CS₂) | Commercially Available | ≥99% |

| Methyl iodide (MeI) | Commercially Available | ≥99% |

| Tributyltin hydride (Bu₃SnH) | Commercially Available | ≥97% |

| Azobisisobutyronitrile (AIBN) | Commercially Available | ≥98% |

| Toluene | Anhydrous | ≥99.8% |

| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF | |

| Tetrahydrofuran (THF) | Anhydrous | ≥99.9% |

| Ethyl acetate (EtOAc) | ACS Grade | |

| Hexanes | ACS Grade | |

| Dichloromethane (DCM) | ACS Grade | |

| Methanol (MeOH) | ACS Grade | |

| Silica Gel | 230-400 mesh |

Safety Precautions: 5-Azacytidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Tributyltin hydride is highly toxic and flammable.[3][4] AIBN is a flammable solid and a potential explosion hazard upon heating. All reactions involving these reagents must be conducted in a well-ventilated fume hood.

Protocol 1: Selective 5'-O-Protection of 5-azacytidine

Rationale: The selective protection of the primary 5'-hydroxyl group is a critical first step to prevent its participation in subsequent reactions. The tert-butyldimethylsilyl (TBS) group is an ideal choice due to its steric bulk, which favors reaction at the less hindered 5'-position, and its stability under the conditions of the subsequent deoxygenation step.

Procedure:

-

To a solution of 5-azacytidine (1.0 g, 4.09 mmol) in anhydrous DMF (20 mL) under an argon atmosphere, add imidazole (0.84 g, 12.27 mmol).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (0.74 g, 4.91 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1).

-

Upon completion, pour the reaction mixture into ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-5% methanol in dichloromethane) to afford 5'-O-(tert-Butyldimethylsilyl)-5-azacytidine as a white solid.

Protocol 2: Barton-McCombie Deoxygenation of 5'-O-protected 5-azacytidine

Rationale: The Barton-McCombie deoxygenation is a powerful radical-based method for the removal of hydroxyl groups.[5][6][7][8] This two-step process involves the conversion of the vicinal 2' and 3' diols into a bis(xanthate) derivative, followed by a radical-initiated reduction with tributyltin hydride.[9] The formation of a stable tin-sulfur bond provides the thermodynamic driving force for the reaction.[6]

Procedure:

Step 2a: Formation of the 2',3'-bis(xanthate) intermediate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.49 g, 12.25 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a solution of 5'-O-(tert-Butyldimethylsilyl)-5-azacytidine (assumed quantitative yield from Protocol 1, ~4.09 mmol) in anhydrous THF (10 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (1.48 mL, 24.54 mmol) dropwise to the reaction mixture at 0 °C. The solution will turn a deep red color.

-

After stirring for 2 hours at room temperature, cool the mixture back to 0 °C and add methyl iodide (1.52 mL, 24.54 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude bis(xanthate) is typically used in the next step without further purification.

Step 2b: Radical deoxygenation

-

Dissolve the crude bis(xanthate) intermediate in anhydrous toluene (40 mL) and degas the solution with argon for 30 minutes.

-

Add tributyltin hydride (3.30 mL, 12.27 mmol) and AIBN (0.13 g, 0.82 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC (Hexanes:EtOAc, 7:3).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-20% ethyl acetate in hexanes) to yield 5'-O-(tert-Butyldimethylsilyl)-2',3'-dideoxy-5-azacytidine.

Protocol 3: 5'-O-Deprotection

Rationale: The final step involves the removal of the TBS protecting group from the 5'-hydroxyl position. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers and is highly effective for this transformation.

Procedure:

-

To a solution of 5'-O-(tert-Butyldimethylsilyl)-2',3'-dideoxy-5-azacytidine (from Protocol 2) in THF (10 mL), add TBAF (1 M solution in THF, 1.2 equivalents) at room temperature.

-

Stir the reaction mixture for 2 hours and monitor its progress by TLC (DCM:MeOH, 9:1).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product, 2'-3'-Dideoxy-5-azacytidine, as a white solid.

PART 2: Purification and Characterization

Purification

The final product, 2'-3'-dideoxy-5-azacytidine, can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.[10][11][12]

Illustrative HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

Characterization

The structure and purity of the synthesized 2'-3'-dideoxy-5-azacytidine should be confirmed by a combination of spectroscopic methods.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | The spectrum should show the absence of signals corresponding to the 2'-H and 3'-H protons of the ribose ring, which are typically observed in the starting material. New signals corresponding to the methylene protons at the 2' and 3' positions will be present. The characteristic signals for the 5-azacytosine base and the 1', 4', and 5' protons of the sugar moiety should be observed. |

| ¹³C NMR | The spectrum should confirm the absence of carbon signals corresponding to the 2' and 3' carbons bearing hydroxyl groups and the appearance of new signals for the 2' and 3' methylene carbons at a higher field. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of 2'-3'-dideoxy-5-azacytidine.[13][14][15] |

| Purity (HPLC) | The purity of the final compound should be ≥95% as determined by HPLC analysis under the conditions described above. |

Visualization of the Deoxygenation Mechanism

The core of this synthesis is the Barton-McCombie deoxygenation. The radical chain mechanism for this reaction is illustrated below.

Caption: Mechanism of the Barton-McCombie deoxygenation.

References

-

Goodyear, O., Agathanggelou, A., Novitzky-Basso, I., Siddique, S., McSkeane, T., Ryan, G., et al. (2010). Induction of a CD8+ T-cell response to the MAGE cancer testis antigen by combined treatment with azacitidine and sodium valproate in patients with acute myeloid leukemia and myelodysplasia. Blood, 116(11), 1908–18. [Link]

-

Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483–5495. [Link]

-

O'Dwyer, M., & Giles, F. J. (2013). 5-Azacytidine for the treatment of myelodysplastic syndromes. Expert Opinion on Pharmacotherapy, 14(10), 1365–1376. [Link]

-

Lee, J. H., et al. (2019). Generation of new hair cells by DNA methyltransferase (Dnmt) inhibitor 5-azacytidine in a chemically-deafened mouse model. PubMed. [Link]

-

Tobiasson, M., et al. (2024). Molecular profiling of pre- and post- 5-azacytidine myelodysplastic syndrome samples identifies predictors of response. NIH. [Link]

-

Qiu, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS One. [Link]

-

de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. NIH. [Link]

-

Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]

-

Qiu, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2 Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Tr. DTU Research Database. [Link]

- Google Patents. (n.d.). US7858774B2 - Synthesis of 5-azacytidine.

-

Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine. Results of... Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Barton-McCombie Deoxygenation. Retrieved from [Link]

-

Hughes, A. D., et al. (2020). AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. PMC. [Link]

-

Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

Bioprocess Online. (n.d.). Choosing The Right Method Of Purification For Your Oligos. Retrieved from [Link]

-

Beisler, J. A. (1978). Synthesis of 5-azacytidine-6-13C and -6-14C. PubMed. [Link]

-

ResearchGate. (n.d.). Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. Retrieved from [Link]

-

de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'. MDPI. [Link]

-

ResearchGate. (n.d.). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

-

ChemRxiv. (n.d.). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]

-

NIH. (n.d.). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Retrieved from [Link]

-

Exposome-Explorer. (2005). Tributyltin Hydride MSDS. Retrieved from [Link]

-

Gilar, M., & Bouvier, E. S. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

Okabe, M., et al. (1988). New synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides. PubMed. [Link]

-

ResearchGate. (n.d.). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-aryl-2′,3′-dideoxynucleoside analogues. Retrieved from [Link]

-

Kim, S. H., et al. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. PubMed. [Link]

Sources

- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Barton-McCombie Reaction [organic-chemistry.org]

- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 8. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 11. atdbio.com [atdbio.com]

- 12. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Solubility Profiling and Handling of 5-Aza-ddC

This Application Note is designed for researchers and drug development professionals working with 2'-3'-Dideoxy-5-azacytidine (referred to herein as 5-Aza-ddC ).

This compound represents a unique chemical hybrid: it combines the hypomethylating base of 5-Azacytidine (RNA/DNA methyltransferase inhibitor) with the chain-terminating sugar of 2',3'-dideoxycytidine (ddC/Zalcitabine, a reverse transcriptase inhibitor). Consequently, its solubility and stability profile is complex, governed by two competing degradation mechanisms.

Executive Summary & Chemical Logic

The Golden Rule: 5-Aza-ddC is hydrolytically unstable and acid-labile .

-

Do NOT use aqueous solvents for stock storage.[1]

-

Do NOT use acidic vehicles (e.g., Acetic Acid) commonly used for standard 5-Azacytidine, as the dideoxy sugar renders the glycosidic bond susceptible to acid cleavage.

Structural Causality

To select the optimal solvent, one must understand the molecule's failure modes:

-

The Base (5-Azacytosine): The 1,3,5-triazine ring is highly unstable in water. Nucleophilic attack by water at the C-6 position causes ring opening (formylation), rendering the drug inactive within hours.

-

The Sugar (2',3'-Dideoxyribose): Unlike the ribose in standard 5-Azacytidine, the dideoxy sugar lacks the 2' and 3' hydroxyl groups. This increases lipophilicity but makes the N-glycosidic bond (connecting base to sugar) significantly more prone to acid-catalyzed hydrolysis.

Solubility & Solvent Compatibility Matrix

The following data summarizes the solubility profile based on Structure-Activity Relationship (SAR) analysis of 5-azacytosine nucleosides.

| Solvent System | Solubility Potential | Stability Rating | Recommendation |

| Anhydrous DMSO | High (> 25 mg/mL) | High (Frozen) | Primary Stock Solvent. |

| Anhydrous DMF | High (> 20 mg/mL) | Moderate | Alternative if DMSO is toxic to specific assay. |

| Ethanol (100%) | Low (< 5 mg/mL) | Moderate | Not recommended for high-conc stocks. |

| Water / PBS | Moderate (~10 mg/mL) | Critical Failure | Usage Only. Degrades in < 4 hours. |

| Acetic Acid (50%) | High | Failure | AVOID. Risk of glycosidic bond cleavage (ddC moiety). |

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (20 mM)

Target Concentration: 20 mM is ideal for downstream dilutions (1000x) into biological media.

Reagents:

-

5-Aza-ddC (Solid powder)

-

DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

-

Argon or Nitrogen gas (optional but recommended)

Procedure:

-

Equilibrate: Allow the vial of 5-Aza-ddC to reach room temperature before opening to prevent water condensation from the air.

-

Weighing: Weigh the desired amount of compound (e.g., 5 mg).

-

Calculation: Molecular Weight of 5-Aza-ddC ≈ 228.21 g/mol .

-

To make 1 mL of 20 mM stock, you need ~4.56 mg.

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO .

-

Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

-

Note: If particulates persist, sonicate in a water bath for < 2 minutes. Avoid heating above 30°C.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

-

Storage: Store at -80°C (preferred) or -20°C.

-

Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.

-

Protocol B: Aqueous Dilution for In Vitro Assays

Objective: Deliver the drug to cells without precipitating the compound or causing DMSO toxicity.

Critical Constraint: The "Clock" starts the moment DMSO stock touches water.

-

Prepare Media: Pre-warm culture media to 37°C.

-

Dilution Step:

-

Thaw one aliquot of DMSO stock.

-

Perform a 1:1000 dilution directly into the culture media (e.g., 1 µL stock into 1 mL media) to achieve a 20 µM final concentration.

-

Max DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent cytotoxicity.

-

-

Application: Add to cells immediately (within 5 minutes).

-

Refresh Rate: Due to the hydrolysis of the 5-aza base (Half-life ~4–10 hours in neutral pH), replenish the media with fresh drug every 24 hours for long-term assays.

Degradation & Handling Logic (Visualized)

The following diagrams illustrate the chemical risks and the operational workflow.

Figure 1: Degradation Pathways of 5-Aza-ddC

This diagram details the two "enemies" of the molecule: Water (attacking the ring) and Acid (attacking the sugar linkage).

Caption: Figure 1. Dual degradation pathways. The 5-azacytosine ring hydrolyzes in water (red path), while the dideoxy sugar linkage is sensitive to acid (yellow path).

Figure 2: Optimal Handling Workflow

A self-validating decision tree for researchers.

Caption: Figure 2. Operational workflow emphasizing anhydrous processing and immediate usage.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high (>100 µM) or media is cold. | Sonicate media briefly; ensure stock is fully thawed before pipetting. |

| Loss of Activity | Aqueous hydrolysis.[2][3] | Did you store the diluted media? Never store aqueous dilutions. Prepare fresh daily. |

| Yellowing of Stock | Oxidation or moisture contamination. | Discard stock. Use fresh anhydrous DMSO and store under inert gas (Argon). |

| Cytotoxicity (Controls) | DMSO concentration > 0.5%. | Perform a "Vehicle Control" (DMSO only). If toxic, reduce stock conc. to 50 mM to allow smaller pipetting volumes. |

References

-

Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry.

-

Winkley, M. W., & Robins, R. K. (1970). Direct glycosylation of 1,3,5-triazinones.[4] A new approach to the synthesis of the nucleoside antibiotic 5-azacytidine. The Journal of Organic Chemistry.

-

Pai, B., et al. (ResearchGate). Synthesis and properties of 2',3'-dideoxy-β-L-5-azacytidine. ResearchGate Archive.

-

Cayman Chemical. 5-Azacytidine Product Information & Stability Data. Cayman Chemical Product Insert.

-

Selleck Chemicals. 5-Azacytidine (Azacitidine) Solubility and Storage Guidelines. SelleckChem Protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]

- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR101660549B1 - Process for making azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

in vitro cytotoxicity assay methods for 2'-3'-Dideoxy-5-azacytidine

Application Note: In Vitro Cytotoxicity Assessment of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC)

Executive Summary

This guide details the protocols for evaluating the cytotoxicity of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC) . This compound represents a hybrid pharmacological class: it combines the 5-azacytosine base (known for DNA methyltransferase inhibition and hydrolytic instability) with a 2',3'-dideoxyribose sugar (a classic chain terminator motif used in antivirals like ddC/Zalcitabine).

Critical Technical Challenge: The 5-azacytosine ring is highly unstable in aqueous media, undergoing rapid hydrolysis. Standard cytotoxicity protocols (e.g., 72-hour continuous incubation) will yield false-negative results if the drug is not replenished. This protocol incorporates daily media replenishment and strict solvent handling to ensure data validity.

Mechanism of Action & Pathway Visualization

Understanding the intracellular metabolism of 5-aza-ddC is prerequisite to designing the assay. Unlike standard cytotoxins, this molecule requires metabolic activation (phosphorylation) to exert toxicity.

Mechanism:

-

Cell Entry: Nucleoside transporters (ENT/CNT).

-

Activation: Stepwise phosphorylation by host kinases (dCK, NMPK, NDPK) to the triphosphate form (5-aza-ddCTP).

-

Effect:

-

Primary: Incorporation by DNA polymerases (or Reverse Transcriptase in viral contexts) leads to immediate chain termination due to the lack of a 3'-hydroxyl group.

-

Secondary: Potential covalent trapping of DNA Methyltransferases (DNMTs), though chain termination often precludes the extensive incorporation required for this effect compared to Decitabine.

-

DOT Diagram: Intracellular Activation Pathway

Caption: Metabolic activation pathway of 5-aza-ddC leading to chain termination, contrasted with its rapid aqueous hydrolysis.

Pre-Assay Preparation & Stability Controls

Warning: The triazine ring of 5-azacytidine analogs opens rapidly in water/media.

-

Half-life: ~2–4 hours in neutral media at 37°C.

-

Implication: A single dose at T=0 is insufficient for long-term assays.

Stock Solution Preparation

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for stock preparation.

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C .

-

Validation: Verify stock integrity via HPLC if stored > 1 month.

-

Thawing: Thaw immediately before use; discard unused portion. Do not refreeze.

-

Cell Line Selection

Select lines based on kinase expression (dCK is required for activation).

-

Reference Lines: L1210 (Murine Leukemia), CCRF-CEM (Human T-lymphoblast), HepG2 (Hepatocellular carcinoma).

-

Controls:

-

Positive Control: 5-Aza-2'-deoxycytidine (Decitabine) or Zalcitabine (ddC).

-

Negative Control: Vehicle (DMSO < 0.5%).

-

Protocol A: High-Throughput Cytotoxicity (CCK-8/MTS)

Purpose: To determine the IC50 value (concentration inhibiting 50% of growth).

Methodology: We utilize a tetrazolium-based assay (CCK-8 is preferred over MTT due to higher water solubility and no solubilization step, reducing handling time for unstable compounds).

Step-by-Step Procedure:

-

Seeding (Day 0):

-

Seed cells in 96-well plates.

-

Density: 3,000–5,000 cells/well (adherent); 10,000–20,000 cells/well (suspension).

-

Incubate 24h at 37°C, 5% CO2 to allow attachment/recovery.

-

-

Drug Treatment (Day 1 - Start):

-

Prepare serial dilutions of 5-aza-ddC in fresh, pre-warmed media (Range: 0.1 µM to 100 µM).

-

Critical Step: Keep DMSO concentration constant across all wells (max 0.5%).

-

Aspirate old media (adherent) or pellet/resuspend (suspension) and add drug-containing media.

-

-

Replenishment (Day 2 & Day 3):

-

Why: To counteract hydrolysis.

-

Every 24 hours, prepare fresh drug dilutions from a frozen DMSO aliquot.

-

Replace the media in the wells with the fresh drug media.

-

Note for Suspension Cells: Centrifuge plate (300 x g, 5 min) before removing supernatant to avoid cell loss.

-

-

Readout (Day 4 - 72h Exposure):

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1–4 hours at 37°C.

-

Measure Absorbance at 450 nm.

-

Data Analysis Table:

| Parameter | Formula/Method | Notes |

| Viability (%) | Blank = Media + CCK8 (no cells) | |

| IC50 | Non-linear regression (4-parameter logistic) | Use software like GraphPad Prism |

| R-squared | Required for valid assay |

Protocol B: Mechanistic Profiling (Apoptosis vs. Necrosis)

Purpose: To determine if cytotoxicity is driven by programmed cell death (apoptosis) typical of nucleoside analogs.

Methodology: Annexin V-FITC / Propidium Iodide (PI) Staining via Flow Cytometry.

Workflow:

-

Treatment: Treat cells with IC50 and 2x IC50 concentrations of 5-aza-ddC for 48 hours (replenish at 24h).

-

Harvest: Collect cells (trypsinize gently if adherent). Wash 2x with cold PBS.

-

Staining:

-

Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min at RT in dark.

-

-

Acquisition: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Expected Outcomes:

-

Early Apoptosis: Annexin V (+) / PI (-)

-

Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

-

Note: 5-aza-ddC often shows lower acute toxicity than Decitabine; if minimal apoptosis is observed, the compound may be acting as a cytostatic agent (halting cell cycle) rather than a cytotoxic one.

Troubleshooting & Validation

DOT Diagram: Troubleshooting Logic

Caption: Decision tree for troubleshooting lack of potency in 5-aza-ddC assays.

References

-

Lin, T. S., et al. (1995). "Synthesis and Antiviral Evaluations of 2',3'-Dideoxy-beta-L-5-azacytidine." Journal of Medicinal Chemistry. (Context: Synthesis and lack of cytotoxicity in L1210 lines).

-

Christman, J. K. (2002). "5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. (Context: Mechanism and instability of 5-aza base).

-

Momparler, R. L. (2005). "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. (Context: Cellular activation pathway by dCK).

-

Stresemann, C., & Lyko, F. (2008).[1] "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. (Context: Chemical stability and hydrolysis rates).

Sources

Application Note: Preparation and Handling of 2'-3'-Dideoxy-5-azacytidine (5-Aza-ddC) Stock Solutions

Introduction & Compound Profile

2'-3'-Dideoxy-5-azacytidine (5-Aza-ddC) is a specialized nucleoside analog that combines two distinct pharmacological mechanisms:

-

Epigenetic Modulation: Like its ribose (5-azacytidine) and deoxyribose (Decitabine) counterparts, the 5-azacytosine base inhibits DNA methyltransferases (DNMTs) by forming covalent adducts with the enzyme, leading to global hypomethylation.

-

Chain Termination: The 2',3'-dideoxy sugar moiety lacks the 3'-hydroxyl group required for phosphodiester bond formation. Upon incorporation into DNA, it acts as an obligate chain terminator, halting DNA synthesis.

Critical Handling Warning: The biological efficacy of 5-Aza-ddC is strictly limited by the chemical instability of its triazine ring. In aqueous solutions, the 5-azacytosine ring undergoes rapid hydrolytic opening (formylation), rendering the compound inactive. This protocol details the anhydrous handling required to maintain compound integrity.

| Physicochemical Property | Specification |

| Molecular Formula | C₈H₁₂N₄O₃ |

| Molecular Weight | ~212.21 g/mol |

| Solubility (DMSO) | ≥ 50 mg/mL (Recommended) |

| Solubility (Water/PBS) | Soluble, but highly unstable (t₁/₂ < 3 hours) |

| Appearance | White to off-white crystalline solid |

Mechanism of Instability (The "Why")

To ensure reproducibility, researchers must understand that 5-Aza-ddC degradation is not oxidative but hydrolytic .

-

The Vulnerability: The C6 position of the 5-azacytosine ring is highly electrophilic.

-

The Reaction: Water attacks this position, leading to ring opening and the formation of non-functional formyl derivatives.

-

The Consequence: Storing this compound in PBS, water, or hydrated DMSO—even at -20°C—will result in a stock solution of inactive degradation products.

Diagram 1: Degradation & Handling Logic

Caption: Workflow illustrating the critical path to preservation (Blue/Green) versus the hydrolytic degradation pathway (Red) triggered by aqueous contact.

Protocol: Preparation of Stock Solution

Target Concentration: 50 mM (Standard Stock) Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.

Materials

-

5-Aza-ddC powder (store at -20°C desiccated until use).

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

-

Amber microcentrifuge tubes (1.5 mL).

-

Desiccator cabinet.

Step-by-Step Procedure

-

Equilibration: Remove the vial of 5-Aza-ddC from the freezer and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, initiating hydrolysis before you even add solvent.

-

-

Calculation: Calculate the volume of DMSO required.

-

Formula:

-

Example: To prepare 50 mM stock from 5 mg of powder:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex moderately for 30–60 seconds until fully dissolved. The solution should be clear and colorless.

-

Sterilization (Optional but Recommended): If using for long-term culture, filter through a 0.2

m PTFE or Nylon syringe filter (do not use cellulose acetate, which binds DMSO). -

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50

L) in amber tubes.-

Crucial:Never design a protocol that relies on freeze-thawing a master stock. Each freeze-thaw cycle introduces condensation and degrades the triazine ring.

-

-

Storage: Store at -80°C .

Protocol: Cell Treatment & Media Management[7]

Due to the "Chain Terminator" nature of 5-Aza-ddC, cytotoxicity is often higher than with Decitabine. A dose-response curve is mandatory.

Dilution Strategy

Goal: Minimize DMSO concentration in culture (<0.5%) while ensuring fresh compound delivery.

-

Thawing: Thaw one aliquot of 50 mM stock at room temperature.

-

Intermediate Dilution (Optional): If treating at low concentrations (e.g., 100 nM), make an intermediate 100x dilution in media immediately before use.

-

Note: Do not use PBS for intermediate steps; the lack of proteins/buffer capacity can accelerate pH-dependent degradation.

-

-

Treatment: Add directly to cell culture wells.

-

Media Refresh (The 24-Hour Rule):

-

The half-life of 5-aza compounds in neutral pH media at 37°C is approximately 5–10 hours .

-

Protocol: You must change the media and add fresh drug every 24 hours . Leaving the drug for 48–72 hours results in the cells growing in drug-free media for the majority of the incubation, leading to experimental failure (false negatives).

-

Diagram 2: Cellular Mechanism & Treatment Logic

Caption: Intracellular activation pathway. Note that unlike Decitabine, 5-Aza-ddC causes immediate chain termination upon incorporation, preventing further polymer extension.

Troubleshooting & FAQ

| Observation | Probable Cause | Corrective Action |